molecular formula C15H13N3O4S B2565615 ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate CAS No. 1396857-72-9

ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate

Cat. No.: B2565615
CAS No.: 1396857-72-9
M. Wt: 331.35
InChI Key: YWDILTRWUFFAOT-UHFFFAOYSA-N
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Description

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate is a complex organic compound featuring a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol

Properties

IUPAC Name

ethyl 2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-21-13(20)8-18-7-10(3-4-12(18)19)15-16-14(17-22-15)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDILTRWUFFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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